molecular formula C22H28N4 B5134859 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine

Cat. No. B5134859
M. Wt: 348.5 g/mol
InChI Key: JWRXJEBHMVUAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine, also known as DPI, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of indole-based compounds and is commonly used in biochemical and physiological studies.

Mechanism of Action

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine works by binding to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to a decrease in the activity of PKC-dependent pathways and a modulation of cellular processes. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine has been shown to have a wide range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine in lab experiments is its high selectivity and potency towards PKC. This allows for the specific inhibition of PKC-dependent pathways without affecting other cellular processes. However, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine has been shown to have some limitations, including its potential to interact with other proteins and enzymes and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine. Another area of interest is the investigation of the therapeutic potential of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine in combination with other pharmacological agents may provide novel therapeutic strategies for the treatment of complex diseases.

Synthesis Methods

The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine involves a multi-step process that starts with the reaction of 2,3-dimethyl-1H-indole with formaldehyde and pyridine. The resulting intermediate is then reacted with piperidine and further purified to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine.

Scientific Research Applications

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine has been extensively used in scientific research as a pharmacological tool to study the function of various receptors and enzymes. It has been shown to selectively inhibit the activity of protein kinase C (PKC), a key enzyme involved in many cellular processes. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine has also been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(pyridin-3-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-16-17(2)25-22-6-5-18(12-21(16)22)14-24-20-7-10-26(11-8-20)15-19-4-3-9-23-13-19/h3-6,9,12-13,20,24-25H,7-8,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRXJEBHMVUAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC3CCN(CC3)CC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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